molecular formula C11H20ClN3O2 B1521190 1-(Piperidine-4-carbonyl)pyrrolidine-2-carboxamide hydrochloride CAS No. 1231925-79-3

1-(Piperidine-4-carbonyl)pyrrolidine-2-carboxamide hydrochloride

Cat. No. B1521190
M. Wt: 261.75 g/mol
InChI Key: XBRJLFTXOAHPSW-UHFFFAOYSA-N
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Description

1-(Piperidine-4-carbonyl)pyrrolidine-2-carboxamide hydrochloride is a chemical compound with the CAS Number: 1231925-79-3 . It has a molecular weight of 261.75 . The compound is typically stored at room temperature and appears as an oil .


Molecular Structure Analysis

The molecular structure of this compound includes a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 261.75 . It appears as an oil and is typically stored at room temperature . More specific physical and chemical properties such as boiling point or solubility were not found in the retrieved data.

Scientific Research Applications

  • Drug Discovery and Medicinal Chemistry

    • Summary : Researchers have explored the pyrrolidine scaffold, including derivatives like 1-(piperidine-4-carbonyl)pyrrolidine-2-carboxamide hydrochloride, as a versatile scaffold for novel drug development . The compound’s structure provides opportunities for designing potent and selective molecules.
    • Results/Outcomes : Potent inhibitors targeting specific proteins (e.g., RORγt) or dual inhibitors (e.g., ALK and ROS1) have been identified .
  • Asymmetric Synthesis

    • Summary : Chiral prolinamides, which include pyrrolidine derivatives, have been used to promote asymmetric reactions, such as direct aldol reactions and conjugate additions to electron-poor π-systems .
  • Targeted Kinase Inhibition

    • Summary : Researchers designed a series of 2-amino-4-(1-piperidine)pyridine derivatives, including our compound, as dual inhibitors of clinically relevant kinases (e.g., ALK and ROS1) .
    • Results/Outcomes : The compound exhibited promising activity against ALK and ROS1 kinases, which are implicated in cancer .

Safety And Hazards

The compound is associated with a GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, or respiratory irritation . The specific hazard statements and precautionary statements were not available in the retrieved data.

Future Directions

While specific future directions for this compound are not available, the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been the focus of research in recent years . Further modifications and investigations into how the chiral moiety influences biological activity could be a potential direction .

properties

IUPAC Name

1-(piperidine-4-carbonyl)pyrrolidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O2.ClH/c12-10(15)9-2-1-7-14(9)11(16)8-3-5-13-6-4-8;/h8-9,13H,1-7H2,(H2,12,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBRJLFTXOAHPSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2CCNCC2)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Piperidine-4-carbonyl)pyrrolidine-2-carboxamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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